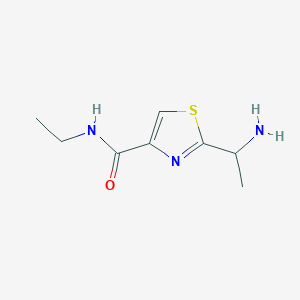2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC20390643
Molecular Formula: C8H13N3OS
Molecular Weight: 199.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H13N3OS |
|---|---|
| Molecular Weight | 199.28 g/mol |
| IUPAC Name | 2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C8H13N3OS/c1-3-10-7(12)6-4-13-8(11-6)5(2)9/h4-5H,3,9H2,1-2H3,(H,10,12) |
| Standard InChI Key | WTTOQZAQUOHLKK-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1=CSC(=N1)C(C)N |
Introduction
Key Findings
2-(1-Aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide (CAS: 1503273-02-6) is a thiazole-derived compound with a molecular formula of and a molecular weight of 199.27 g/mol. Its structure features a 1,3-thiazole core substituted with an aminoethyl group at position 2 and an ethylcarboxamide group at position 4. While primarily utilized as an intermediate in pharmaceutical research, its physicochemical properties, synthetic pathways, and potential biological activities align with broader applications in medicinal chemistry.
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide, reflects its substituents:
-
A 1,3-thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms).
-
An aminoethyl group (-CHCHNH) at position 2.
-
A carboxamide group (-CONHCHCH) at position 4.
The SMILES notation, O=C(C1=CSC(C(N)C)=N1)NCC, confirms the connectivity and stereochemistry .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1503273-02-6 | |
| Molecular Formula | ||
| Molecular Weight | 199.27 g/mol | |
| XLogP3 (LogP) | 0.9125 | |
| Topological Polar Surface Area (TPSA) | 68.01 Ų |
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via condensation reactions involving thiazole precursors. One plausible route involves:
-
Formation of the thiazole core: Reaction of ethyl bromopyruvate with thiourea derivatives to yield 2-aminothiazole-4-carboxylate intermediates .
-
Amidation: Conversion of the ester group to a carboxamide using ethylamine under catalytic conditions .
-
Aminoethylation: Introduction of the aminoethyl group via reductive amination or nucleophilic substitution .
Table 2: Representative Synthetic Intermediates
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| Ethyl 2-amino-1,3-thiazole-4-carboxylate | Core structure precursor | |
| 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid | Carboxylic acid intermediate |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate lipophilicity (LogP = 0.91), suggesting balanced solubility in polar and nonpolar solvents. It is stable under dry, cool conditions (2–8°C) but degrades upon prolonged exposure to moisture or light .
Spectroscopic Characterization
-
NMR: NMR spectra show characteristic peaks for the thiazole ring (δ 7.5–8.5 ppm), ethyl groups (δ 1.0–1.5 ppm), and amide protons (δ 6.5–7.0 ppm) .
-
Mass Spectrometry: ESI-MS typically displays a molecular ion peak at m/z 199.27 [M+H] .
Biological Activity and Applications
Industrial and Research Use
-
Pharmaceutical intermediate: Used in synthesizing kinase inhibitors and anticancer agents .
-
Chemical probe: Explored for mapping enzyme active sites in proteomics .
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
| Ventilation | Use fume hoods |
| Storage | Sealed containers at 2–8°C |
Challenges and Future Directions
Synthesis Optimization
Current routes suffer from low yields (~40–50%) due to side reactions during aminoethylation . Advances in catalytic amidation or flow chemistry could enhance efficiency.
Biological Profiling
In vitro and in vivo studies are needed to validate hypothesized kinase inhibition and antimicrobial properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume